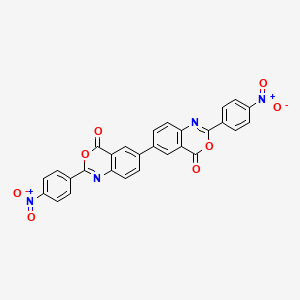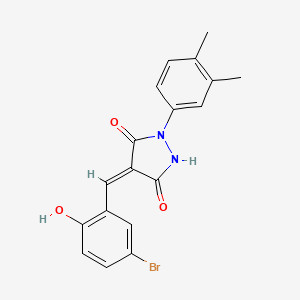
2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, also known as NBD-Cl, is a fluorescent reagent that is extensively used in scientific research for labeling and detection purposes. NBD-Cl is a highly reactive compound that can be easily synthesized and has a wide range of applications in biochemistry, molecular biology, and analytical chemistry.
作用机制
The mechanism of action of 2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is based on its ability to react with amino and thiol groups in biomolecules. The reaction results in the formation of a covalent bond between this compound and the biomolecule, leading to the formation of a fluorescent conjugate. The fluorescence of the conjugate is a result of the excitation of the this compound moiety by light.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any known biochemical or physiological effects on cells or tissues. However, the labeling of biomolecules with this compound can have an impact on their function and activity. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential interference with the biological system being studied.
实验室实验的优点和局限性
One of the main advantages of using 2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione in lab experiments is its high sensitivity and specificity for labeling biomolecules. This compound is also highly stable and can be used in a wide range of experimental conditions. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to use in aqueous solutions. In addition, the labeling of biomolecules with this compound can be affected by the presence of other reactive groups in the sample, which can lead to non-specific labeling.
未来方向
There are several future directions for the use of 2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione in scientific research. One area of interest is the development of new this compound derivatives with improved water solubility and labeling specificity. Another area of interest is the use of this compound in the development of new biosensors for the detection of biomolecules in complex biological samples. Additionally, the use of this compound in live-cell imaging and high-throughput screening assays is an area of active research.
合成方法
The most common method for synthesizing 2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is by reacting 4-nitrophenylamine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction results in the formation of this compound as a yellow crystalline solid. The purity of the synthesized this compound can be improved by recrystallization from organic solvents.
科学研究应用
2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has a wide range of applications in scientific research. It is commonly used as a fluorescent labeling reagent for proteins, peptides, and other biomolecules. The labeling of biomolecules with this compound allows for their detection and quantification in complex biological samples. This compound is also used for the detection of reactive oxygen species (ROS) and for the measurement of lipid peroxidation in cells and tissues.
属性
IUPAC Name |
2-(4-nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O8/c33-27-21-13-17(5-11-23(21)29-25(39-27)15-1-7-19(8-2-15)31(35)36)18-6-12-24-22(14-18)28(34)40-26(30-24)16-3-9-20(10-4-16)32(37)38/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDLYSACOCJBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)
![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)



![2-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}-1,3-thiazole](/img/structure/B5010248.png)
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010254.png)
![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)
![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)